tert-Butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate
Description
tert-Butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group attached to the 6-chloropyridin-3-yl moiety
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-5-16(12(17)18-13(2,3)4)9-10-6-7-11(14)15-8-10/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPCEBQCQARHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-Butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate involves the condensation of 6-chloropyridine with formaldehyde to form (6-chloropyridin-3-yl)methanol. This intermediate is then reacted with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, making the compound of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((6-bromo-2-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
Uniqueness
tert-Butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .
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